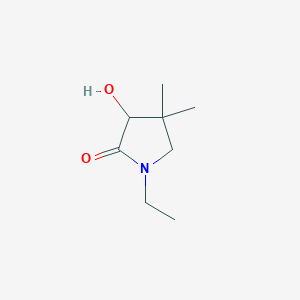
1-Ethyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one
Description
1-Ethyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one is a cyclic organic compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidinone, characterized by the presence of an ethyl group at the first position, a hydroxyl group at the third position, and two methyl groups at the fourth position
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-4-9-5-8(2,3)6(10)7(9)11/h6,10H,4-5H2,1-3H3 |
InChI Key |
QODPFFMBQMPRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(C1=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-pyrrolidinone with ethyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods ensure a consistent supply of high-purity this compound for various applications.
Chemical Reactions Analysis
1-Ethyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group at the third position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
The compound may modulate various cellular pathways, including signal transduction and gene expression, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Ethyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one can be compared with other similar compounds, such as:
4,4-Dimethylpyrrolidin-2-one: Lacks the ethyl and hydroxyl groups, resulting in different chemical and biological properties.
1-Ethyl-4,4-dimethylpyrrolidin-3-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-4,4-dimethylpyrrolidin-2-one: Similar structure but lacks the ethyl group, affecting its hydrophobic interactions and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


